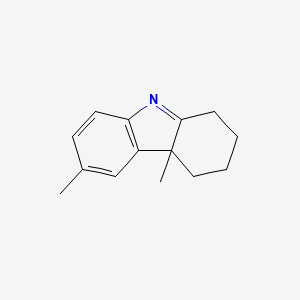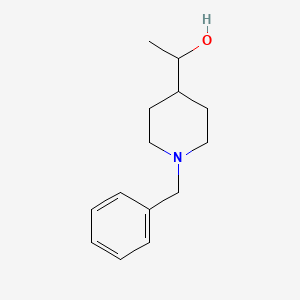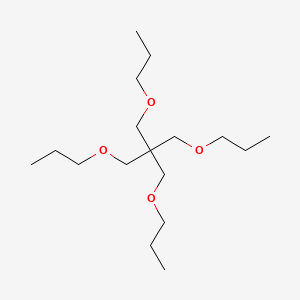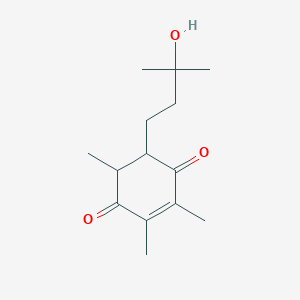
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, methyl, and butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves multiple steps, typically starting with the preparation of the cyclohexene ring. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by selective hydroxylation and butylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
科学的研究の応用
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For instance, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter release and uptake .
類似化合物との比較
Similar Compounds
- 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
- 6-Deoxyisojacareubin
- Isojacareubin
- 1,3,7-Trihydroxy-2-prenylxanthone
Uniqueness
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
95399-76-1 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
5-(3-hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C14H22O3/c1-8-9(2)13(16)11(10(3)12(8)15)6-7-14(4,5)17/h10-11,17H,6-7H2,1-5H3 |
InChIキー |
IZNYCIDGBPAVOV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C(=C(C1=O)C)C)CCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
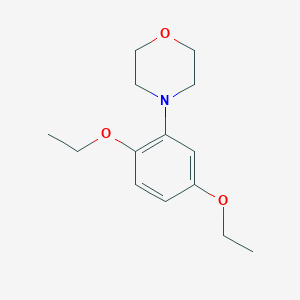
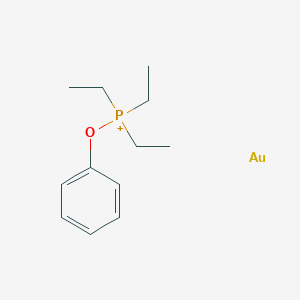
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
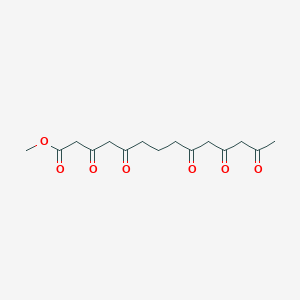
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
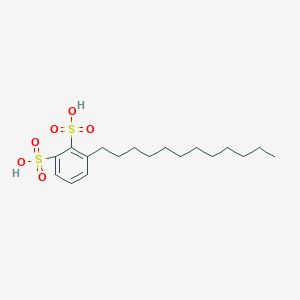
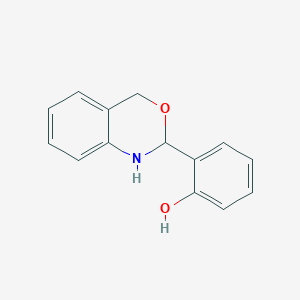
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
